molecular formula C11H17N3OS B1474430 (4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1693856-46-0

(4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B1474430
CAS No.: 1693856-46-0
M. Wt: 239.34 g/mol
InChI Key: UISCXSJYAVLQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C11H17N3OS and its molecular weight is 239.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel compounds related to (4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone were synthesized and characterized using UV, IR, NMR, and mass spectrometry. These compounds underwent structural optimization and theoretical vibrational spectra interpretation using density functional theory calculations. The study explored structural changes due to electron withdrawing groups and analyzed the thermodynamic stability and reactivity of the compounds (Shahana & Yardily, 2020).

Antibacterial Activity

  • Molecular docking studies were conducted on similar compounds to understand their antibacterial activity. This study provided insights into the interactions of these compounds with bacterial targets, aiding in the development of potential antibacterial agents (Shahana & Yardily, 2020).

Antifungal and Anticancer Potential

  • A related series of methanone derivatives were investigated for their antifungal activity. The study revealed that certain phenyl groups in the compounds enhanced their antifungal properties. Moreover, some of these compounds showed promising results in preliminary anticancer activity screening (Lv et al., 2013).

Central Nervous System Applications

  • Compounds with structural similarities were evaluated for their potential as central nervous system depressants. These compounds demonstrated potential anticonvulsant properties and a low degree of acute toxicity. Some of them also exhibited antipsychotic effects, making them candidates for further research in CNS-related disorders (Butler et al., 1984).

Synthesis and Reaction Studies

  • The synthesis of compounds related to this compound was explored in various studies, which focused on understanding their reaction mechanisms and potential applications in medicinal chemistry. These studies contribute to the broader understanding of the chemical properties and potential applications of such compounds (Kim, 1986).

Safety and Hazards

The compound is not intended for human or veterinary use and is for research use only. Specific safety and hazard information for this compound is not provided in the search results.

Future Directions

While specific future directions for this compound are not provided in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This compound, as a synthetic organic compound used in scientific research, could potentially be part of these advancements.

Biochemical Analysis

Biochemical Properties

(4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductase enzymes, which are involved in oxidation-reduction reactions . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing the enzyme’s activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it has been found to impact cell signaling pathways, which are crucial for cell communication and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been found to affect the activity of enzymes involved in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach specific cellular targets to exert its effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is critical for the compound’s ability to interact with its target biomolecules and exert its biochemical effects.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-7-10(16-8(2)13-7)11(15)14-5-3-9(12)4-6-14/h9H,3-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISCXSJYAVLQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Reactant of Route 3
(4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Reactant of Route 4
(4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Reactant of Route 6
(4-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.